molecular formula C24H30N2O5 B579086 N-Cbz-L-leucyl-L-alanine benzyl ester CAS No. 17664-94-7

N-Cbz-L-leucyl-L-alanine benzyl ester

Cat. No.: B579086
CAS No.: 17664-94-7
M. Wt: 426.513
InChI Key: XPJZDZJUQJWXQX-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-L-leucyl-L-alanine benzyl ester is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-leucine and L-alanine, where the amino group of L-leucine is protected by a carbobenzyloxy (Cbz) group, and the carboxyl group of L-alanine is esterified with benzyl alcohol. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-leucyl-L-alanine benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-leucyl-L-alanine benzyl ester undergoes various chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.

    Hydrolysis: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd-C, H2

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

    Coupling Reagents: DCC, DIC, DMAP

Major Products Formed

    Deprotected Amino Acids: Removal of the Cbz group yields L-leucyl-L-alanine.

    Carboxylic Acids: Hydrolysis of the benzyl ester yields N-Cbz-L-leucyl-L-alanine.

Scientific Research Applications

N-Cbz-L-leucyl-L-alanine benzyl ester is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

    Drug Development: It is used in the synthesis of peptide-based drugs and prodrugs.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for therapeutic and diagnostic applications.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of N-Cbz-L-leucyl-L-alanine benzyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino group of L-leucine, preventing unwanted side reactions during peptide coupling. The benzyl ester group protects the carboxyl group of L-alanine, allowing selective deprotection and further functionalization. The compound’s stability and ease of deprotection make it an essential tool in peptide chemistry .

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-leucine: Similar structure but lacks the L-alanine and benzyl ester groups.

    N-Cbz-L-alanine: Similar structure but lacks the L-leucine and benzyl ester groups.

    N-Boc-L-leucyl-L-alanine benzyl ester: Uses a different protecting group (Boc) instead of Cbz.

Uniqueness

N-Cbz-L-leucyl-L-alanine benzyl ester is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The Cbz group provides stability and can be removed under mild conditions, while the benzyl ester group allows for selective deprotection and further functionalization .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJZDZJUQJWXQX-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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